1,4-Oxathiepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

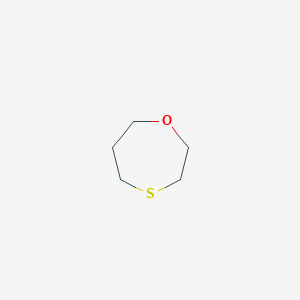

1,4-Oxathiepane is a heterocyclic compound characterized by a seven-membered ring containing one oxygen atom and one sulfur atom. This compound is part of a broader class of heterocycles, which are known for their diverse chemical properties and applications. The presence of both oxygen and sulfur atoms in the ring structure imparts unique reactivity and stability to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

1,4-Oxathiepane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide. This reaction typically requires heating to facilitate the formation of the seven-membered ring. Another method involves the dehydration of bis(hydroxyethyl) sulfide using potassium hydrogen sulfate. Additionally, the original preparation method from 1912 involved the reaction of iodoethyl ether with potassium sulfide in alcohol, which can also be achieved using 2-chloroethyl ether .

Chemical Reactions Analysis

1,4-Oxathiepane undergoes various chemical reactions due to the presence of sulfur and oxygen atoms in its ring structure. Some of the notable reactions include:

Electrophilic Fluorination: With hydrofluoric acid, this compound can undergo electrophilic fluorination, replacing all hydrogen atoms with fluorine atoms.

Formation of Oxathianium Salts: Reaction with elemental bromine or iodine in ether forms oxathianium salts, where an extra halogen atom bonds to the sulfur atom, creating a positively charged sulfur center.

Scientific Research Applications

1,4-Oxathiepane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Oxathiepane and its derivatives involves interactions with various molecular targets and pathways. The sulfur and oxygen atoms in the ring structure can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1,4-Oxathiepane can be compared with other similar heterocyclic compounds, such as:

1,4-Oxathiane: A six-membered ring compound with similar reactivity but different ring strain and stability.

1,4-Dioxane: Contains two oxygen atoms in the ring, leading to different chemical properties and applications.

1,4-Thioxane: Contains a sulfur atom in place of one of the oxygen atoms, resulting in distinct reactivity patterns.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific reactivity and stability characteristics that are not observed in its six-membered counterparts .

Conclusion

This compound is a versatile heterocyclic compound with significant importance in various fields of scientific research. Its unique ring structure and reactivity make it a valuable compound for studying chemical reactions, developing new materials, and exploring potential biological applications. As research continues, the full potential of this compound and its derivatives will likely be further elucidated, leading to new and exciting discoveries.

Properties

CAS No. |

23640-00-8 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.20 g/mol |

IUPAC Name |

1,4-oxathiepane |

InChI |

InChI=1S/C5H10OS/c1-2-6-3-5-7-4-1/h1-5H2 |

InChI Key |

FUHYSHCCRTWZAY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCSC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.